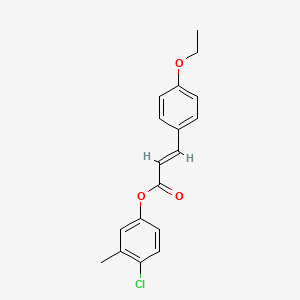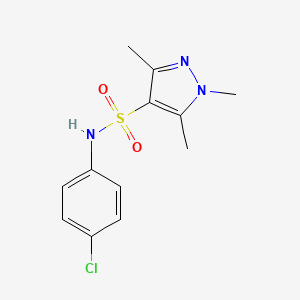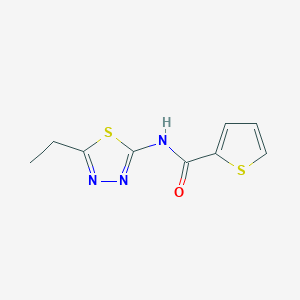
4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate, also known as CMEA, is a chemical compound that belongs to the family of phenylacrylates. CMEA is a yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. CMEA has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate is not fully understood. However, it is believed that 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate exerts its therapeutic effects by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has been shown to have several biochemical and physiological effects. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has exhibited antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate in lab experiments is its potential therapeutic properties. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and exhibiting antimicrobial activity. However, one of the limitations of using 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate in lab experiments is its potential toxicity. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has been shown to be toxic to normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate. One potential direction is the development of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate derivatives with improved therapeutic properties and reduced toxicity. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate in vivo. Additionally, the potential use of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate in combination with other drugs for the treatment of various diseases should be explored.
Métodos De Síntesis
The synthesis of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate involves the reaction of 4-chloro-3-methylphenol and 4-ethoxybenzaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through an aldol condensation reaction to form 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate. The yield of the reaction can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has been studied for its potential therapeutic properties in various fields of medicine, including cancer research, anti-inflammatory agents, and antimicrobial agents. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has exhibited antimicrobial activity against various strains of bacteria and fungi.
Propiedades
IUPAC Name |
(4-chloro-3-methylphenyl) (E)-3-(4-ethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-3-21-15-7-4-14(5-8-15)6-11-18(20)22-16-9-10-17(19)13(2)12-16/h4-12H,3H2,1-2H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNXSWZPCQXGDF-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-3-methylphenyl) (E)-3-(4-ethoxyphenyl)prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]ethanol](/img/structure/B5691018.png)
![(2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenoxy)acetic acid](/img/structure/B5691020.png)
![2-[(cyclohexylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5691025.png)

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691042.png)

![4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B5691049.png)
![7-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5691052.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol](/img/structure/B5691061.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5691073.png)

![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(pyrimidin-4-ylmethyl)benzamide](/img/structure/B5691084.png)
![N,N-dimethyl-4-{[(1S*,5R*)-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5691110.png)
![(3R*,4R*)-1-[4-(4-fluorophenyl)butanoyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5691112.png)